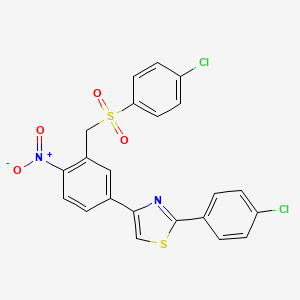
2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C22H14Cl2N2O4S2 and its molecular weight is 505.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-Chlorophenyl)-4-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and therapeutic applications based on diverse research findings.
Structure and Properties
The molecular formula of the compound is C17H14Cl2N2O5S, with a molecular weight of approximately 421.32 g/mol. The structure includes a thiazole ring, which is known for its role in various pharmacological activities.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
- Cytotoxicity : The IC50 values for related thiazole compounds have been reported as low as 1.61 µg/mL, indicating potent cytotoxic effects against cancer cells .
- Mechanism of Action : Thiazole compounds often exert their effects through the induction of apoptosis in cancer cells, primarily by interacting with cellular pathways that regulate cell survival and death. The presence of electron-withdrawing groups such as chlorine enhances the biological activity by increasing the electrophilicity of the thiazole ring .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor:
- Tyrosinase Inhibition : Tyrosinase is crucial in melanin production; inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that thiazole derivatives can inhibit tyrosinase activity with IC50 values ranging from 11.27 µM to 360.51 µM, suggesting a varying degree of efficacy .
- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Inhibition of this enzyme can help manage metabolic disorders such as obesity and type II diabetes. Some thiazole derivatives have been evaluated for their inhibitory effects on this enzyme, showing promising results .
Study 1: Anticancer Activity
A study involving synthesized thiazole derivatives tested their antiproliferative effects on several cancer cell lines (A172, B16F10, MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity, with some compounds outperforming standard anticancer drugs like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A172 | 1.61 |
| Compound B | B16F10 | 1.98 |
| Compound C | MDA-MB-231 | < Doxorubicin |
Study 2: Enzyme Inhibition
Another study focused on the inhibition of tyrosinase by various thiazole derivatives. The findings highlighted that certain modifications to the thiazole structure significantly enhanced inhibitory activity.
| Compound | Tyrosinase IC50 (µM) |
|---|---|
| Compound X | 11.27 |
| Compound Y | 49.36 |
| Compound Z | 360.51 |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that:
- Chlorine Substitution : The presence of chlorine atoms on the phenyl rings increases biological activity due to enhanced electron-withdrawing effects.
- Thiazole Ring Importance : The thiazole moiety is essential for cytotoxicity and enzyme inhibition; modifications to this ring can lead to significant changes in biological activity .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O4S2/c23-17-4-1-14(2-5-17)22-25-20(12-31-22)15-3-10-21(26(27)28)16(11-15)13-32(29,30)19-8-6-18(24)7-9-19/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQMRAPSDQPFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)[N+](=O)[O-])CS(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














